molecular formula C9H17NO3 B14322191 4-Ethyl-4-(nitromethyl)hexan-2-one CAS No. 111904-09-7

4-Ethyl-4-(nitromethyl)hexan-2-one

Cat. No.: B14322191
CAS No.: 111904-09-7
M. Wt: 187.24 g/mol
InChI Key: CWIZWCQRUSKQIB-UHFFFAOYSA-N
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Description

4-Ethyl-4-(nitromethyl)hexan-2-one is an organic compound with the molecular formula C9H17NO3 It is a branched alkane derivative that contains both a nitro group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-4-(nitromethyl)hexan-2-one can be achieved through several methods. One common approach involves the nitration of 4-ethylhexan-2-one. This reaction typically requires the use of a nitrating agent such as nitric acid (HNO3) in the presence of a strong acid catalyst like sulfuric acid (H2SO4). The reaction conditions must be carefully controlled to ensure the selective formation of the nitro group at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-4-(nitromethyl)hexan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amines or other reduced products.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethyl-4-(nitromethyl)hexan-2-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethyl-4-(nitromethyl)hexan-2-one involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the ketone group can form hydrogen bonds and interact with nucleophiles. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-Ethylhexan-2-one: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Nitrohexan-2-one: Similar structure but without the ethyl group, leading to different physical and chemical properties.

    Hexan-2-one: A simpler ketone without branching or additional functional groups.

Uniqueness

4-Ethyl-4-(nitromethyl)hexan-2-one is unique due to the presence of both a nitro group and a ketone group on a branched alkane backbone

Properties

CAS No.

111904-09-7

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

4-ethyl-4-(nitromethyl)hexan-2-one

InChI

InChI=1S/C9H17NO3/c1-4-9(5-2,6-8(3)11)7-10(12)13/h4-7H2,1-3H3

InChI Key

CWIZWCQRUSKQIB-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CC(=O)C)C[N+](=O)[O-]

Origin of Product

United States

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